molecular formula C21H20N4O2 B11512195 7-benzyl-3-methyl-1-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

7-benzyl-3-methyl-1-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11512195
M. Wt: 360.4 g/mol
InChI Key: PQZAJLFOWQAPPJ-UHFFFAOYSA-N
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Description

7-BENZYL-3-METHYL-1-[(4-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a purine base structure. This compound is characterized by its unique arrangement of benzyl, methyl, and phenyl groups attached to the purine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-BENZYL-3-METHYL-1-[(4-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. One common method includes the condensation of benzyl and methyl groups with a purine precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

7-BENZYL-3-METHYL-1-[(4-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various substituents can be introduced into the compound through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

7-BENZYL-3-METHYL-1-[(4-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 7-BENZYL-3-METHYL-1-[(4-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives with different substituents, such as:

Uniqueness

What sets 7-BENZYL-3-METHYL-1-[(4-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE apart is its specific combination of benzyl, methyl, and phenyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

7-benzyl-3-methyl-1-[(4-methylphenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C21H20N4O2/c1-15-8-10-17(11-9-15)13-25-20(26)18-19(23(2)21(25)27)22-14-24(18)12-16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3

InChI Key

PQZAJLFOWQAPPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=CN3CC4=CC=CC=C4)N(C2=O)C

Origin of Product

United States

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